molecular formula C8H8ClFO B2898714 1-Chloro-3-ethoxy-2-fluorobenzene CAS No. 909122-16-3

1-Chloro-3-ethoxy-2-fluorobenzene

Cat. No.: B2898714
CAS No.: 909122-16-3
M. Wt: 174.6
InChI Key: OWZWISOHCCCJCH-UHFFFAOYSA-N
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Description

1-Chloro-3-ethoxy-2-fluorobenzene is an organic compound with the molecular formula C8H8ClFO. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a fluorine atom, and an ethoxy group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-ethoxy-2-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method starts with the nitration of benzene to form nitrobenzene, followed by reduction to aniline. The aniline is then subjected to diazotization and subsequent Sandmeyer reaction to introduce the chlorine and fluorine substituents. Finally, the ethoxy group is introduced via an etherification reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in industrial settings to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-ethoxy-2-fluorobenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions where the chlorine, fluorine, or ethoxy groups can be replaced by other substituents.

    Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution with bromine can yield 3-bromo-2-fluoro ethoxybenzene, while oxidation of the ethoxy group can produce 3-chloro-2-fluoro benzaldehyde .

Scientific Research Applications

1-Chloro-3-ethoxy-2-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of bioactive compounds and pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific molecular pathways.

    Industry: It is utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-Chloro-3-ethoxy-2-fluorobenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can attract electrophiles. The presence of electron-withdrawing groups like chlorine and fluorine affects the reactivity and orientation of the substitution reactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-fluoro benzene
  • 3-Chloro-2-fluoro toluene
  • 3-Chloro-2-fluoro anisole

Uniqueness

1-Chloro-3-ethoxy-2-fluorobenzene is unique due to the presence of the ethoxy group, which imparts different chemical properties compared to its analogs. The ethoxy group can participate in additional reactions, such as oxidation to form aldehydes or acids, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-chloro-3-ethoxy-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZWISOHCCCJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The compound (b5) was added dropwise to a reactor having 1,200 g of a 10% sodium hydroxide aqueous solution placed therein over 30 minutes in a temperature range of 20 to 40° C. Thereafter, 462 g of diethyl sulfate was added dropwise thereto over 1 hour in a temperature range of 25 to 35° C., followed by stirring for 5 hours in that temperature range. The resulting organic layer was collected and washed with 200 mL of water in three times, followed by drying, to obtain 505 g of 1-chloro-3-ethoxy-2-fluorobenzene (b44). The resulting liquid was colorless.
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